![molecular formula C15H14O4 B14172843 (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone CAS No. 923017-06-5](/img/structure/B14172843.png)
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone is an organic compound that belongs to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound is known for its unique chemical structure, which includes a hydroxy group and a methoxymethoxy group on the phenyl rings. This structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst under neat conditions . Another method involves the photo-induced rearrangement of 2’-arylisoflavones in ethanol under an argon atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale benzoylation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
化学反应分析
Types of Reactions
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxymethoxy group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
科学研究应用
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the methoxymethoxy group.
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone: Contains a hexyloxy group instead of a methoxymethoxy group.
2,4-Dihydroxybenzophenone: Contains two hydroxy groups instead of a hydroxy and a methoxymethoxy group.
Uniqueness
The presence of both a hydroxy group and a methoxymethoxy group in (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone imparts unique chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
923017-06-5 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)-[2-(methoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C15H14O4/c1-18-10-19-14-5-3-2-4-13(14)15(17)11-6-8-12(16)9-7-11/h2-9,16H,10H2,1H3 |
InChI 键 |
DFPKGECUDUCZPF-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


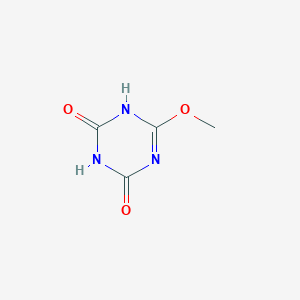
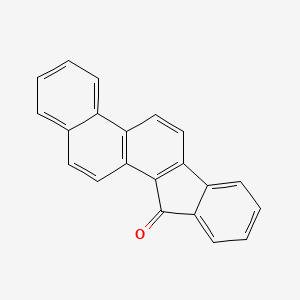


![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
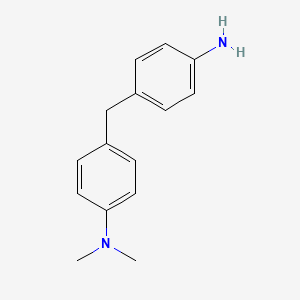
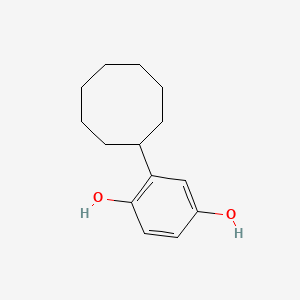
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
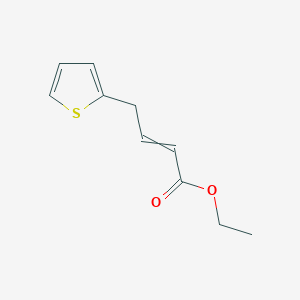
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
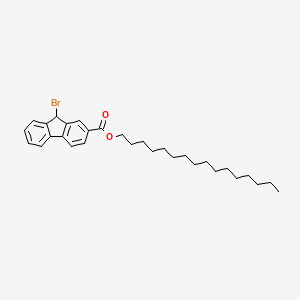
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
